

A Preclinical Benchmark: Celastramycin A Poised to Redefine Pulmonary Arterial Hypertension Treatment Paradigms

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Compound of Interest		
Compound Name:	Celastramycin A	
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SENDAI, Japan – November 19, 2025 – In a significant stride towards novel therapeutic strategies for Pulmonary Arterial Hypertension (PAH), preclinical findings on **Celastramycin A**, a novel benzoyl pyrrole-type compound, demonstrate its potential to address the underlying cellular proliferation that characterizes this severe and progressive disease. This comparative guide provides an in-depth analysis of **Celastramycin A**'s performance benchmarked against current standard-of-care PAH therapies, offering researchers, scientists, and drug development professionals a comprehensive overview of its unique mechanism of action and therapeutic promise.

Pulmonary Arterial Hypertension is a devastating condition characterized by the progressive narrowing of the small pulmonary arteries, leading to increased pulmonary vascular resistance and, ultimately, right heart failure.[1] Current therapeutic approaches primarily focus on vasodilation of the pulmonary vasculature.[2] However, these treatments often fall short of addressing the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), a key pathological feature of advanced PAH.[2]

Celastramycin A emerges as a promising candidate by directly targeting this proliferative aspect. Discovered through a high-throughput screening of 5,562 compounds, **Celastramycin A** has been shown to inhibit the proliferation of PASMCs from PAH patients in a dosedependent manner, with notably smaller effects on healthy cells.[2][3]



A Differentiated Mechanism of Action

Unlike existing therapies that predominantly induce vasodilation, **Celastramycin A** offers a multi-faceted approach by tackling inflammation, oxidative stress, and metabolic dysregulation in PAH-affected cells.[3] Mechanistic studies reveal that **Celastramycin A** reduces the protein levels of hypoxia-inducible factor 1α (HIF- 1α) and nuclear factor- κ B (NF- κ B), key drivers of proproliferative and pro-inflammatory signaling in PAH-PASMCs.[3] Furthermore, it mitigates oxidative stress by increasing the levels of Nrf2, a master regulator of the cellular antioxidant response, and restores mitochondrial energy metabolism.[3]

This guide will delve into the preclinical data from studies on **Celastramycin A** and established PAH therapies—sildenafil (a phosphodiesterase-5 inhibitor), bosentan (an endothelin receptor antagonist), and prostacyclin analogs—in widely accepted animal models of PAH. It is important to note that no head-to-head studies have been published directly comparing **Celastramycin A** with these agents. The following data is compiled from separate studies and is intended to provide an indirect comparison based on similar experimental models.

Preclinical Efficacy in Established PAH Models

Celastramycin A has been evaluated in three distinct and well-established animal models of PAH: the monocrotaline-induced rat model, the hypoxia-induced mouse model, and the Sugen/hypoxia-induced rat model.[2] The following tables summarize the key findings for **Celastramycin A** and provide comparable data for sildenafil, bosentan, and prostacyclin analogs from other preclinical studies in similar models.

Monocrotaline-Induced PAH Model

This model involves a single injection of monocrotaline, a plant alkaloid, which induces endothelial damage and subsequent pulmonary vascular remodeling, leading to PAH.[4]

Table 1: Effects of **Celastramycin A** and Other PAH Therapies in the Monocrotaline-Induced PAH Rat Model



Treatment Group	Key Findings	Reference
Celastramycin A	Ameliorated monocrotaline-induced PH.	[2]
Sildenafil	Significantly inhibited the development of pulmonary hypertension and right heart hypertrophy. Nearly threefold elevated pulmonary artery pressure was attenuated.	[5]
Bosentan	Significantly attenuated the increase in mean pulmonary arterial pressure and right ventricular hypertrophy.	[6]
Prostacyclin Analogs (Beraprost)	Nanoparticle-delivered beraprost significantly decreased right ventricular pressure, right ventricular hypertrophy, and pulmonary artery muscularization, and improved survival rate.	[7]

Hypoxia-Induced PAH Model

In this model, animals are exposed to a low-oxygen environment, which leads to pulmonary vasoconstriction and vascular remodeling.

Table 2: Effects of **Celastramycin A** and Other PAH Therapies in the Hypoxia-Induced PAH Model



Treatment Group	Key Findings	Reference
Celastramycin A	Significantly ameliorated hypoxia-induced PH in mice.	[2]
Sildenafil	Wild-type mice treated with sildenafil (25 mg/kg/day) for 3 weeks under hypoxia showed a significant reduction in right ventricular systolic pressure (RVSP) from 43.3 mmHg (placebo) to 29.9 mmHg.	[8]
Bosentan	Chronic treatment prevented the development of pulmonary hypertension, attenuated right heart hypertrophy, and prevented remodeling of small pulmonary arteries.	[9]
Prostacyclin Analogs (Beraprost)	Low doses of inhaled beraprost reduced pulmonary vascular tone in normoxic rats, but higher doses were needed to achieve pulmonary vasodilation in chronically hypoxic rats.	[10]

Sugen/Hypoxia-Induced PAH Model

This model combines the administration of a vascular endothelial growth factor (VEGF) receptor inhibitor (Sugen 5416) with chronic hypoxia, resulting in a more severe form of PAH that closely mimics the human disease, including the formation of plexiform lesions.[11]

Table 3: Effects of **Celastramycin A** and Other PAH Therapies in the Sugen/Hypoxia-Induced PAH Rat Model

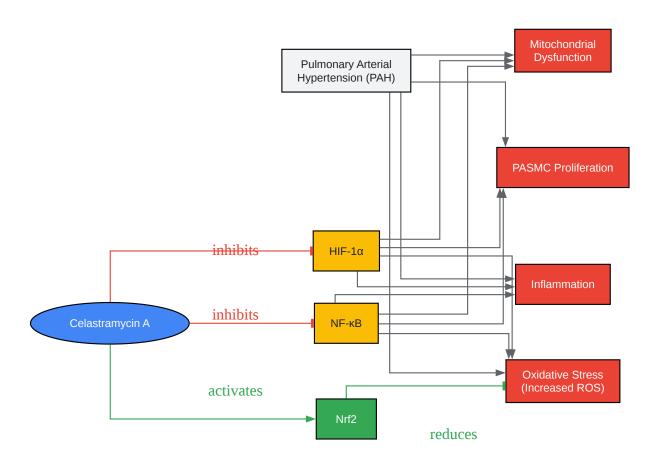


Treatment Group	Key Findings	Reference
Celastramycin A	Ameliorated Sugen/hypoxia-induced PH in rats.	[2]
Sildenafil	Monotherapy led to non- significant reductions in the Sugen/hypoxia-induced rises in mean pulmonary arterial pressure (mPAP) or right ventricular systolic pressure (RVSP).	[12]
Bosentan	A combination of bosentan and LCZ 696 attenuated increases in mPAP, pulmonary vascular resistance (PVR), and right ventricular hypertrophy.	[11]
Prostacyclin Analogs (Treprostinil)	Treatment in rats with established PAH led to a decrease in RVSP and PVR, and an improvement in cardiac output.	[13]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).

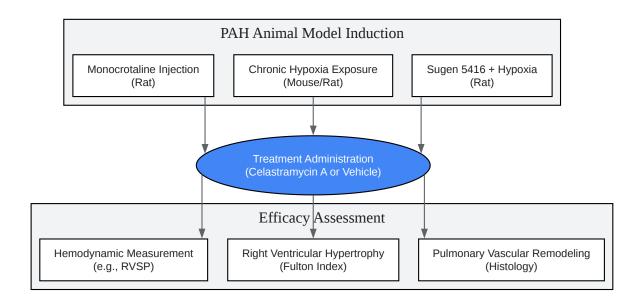




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Caption: Mechanism of Action of Celastramycin A in PAH.





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Caption: General Preclinical Experimental Workflow for PAH.

Detailed Experimental Protocols

The preclinical evaluation of **Celastramycin A** and other PAH therapies relies on standardized and reproducible experimental protocols. Below are the methodologies for the key experiments cited.

In Vitro PASMC Proliferation Assay

- Cell Culture: Pulmonary artery smooth muscle cells (PASMCs) are isolated from lung tissue obtained from PAH patients undergoing lung transplantation and from healthy donors (control). Cells are cultured in smooth muscle growth medium.
- High-Throughput Screening: A library of compounds (e.g., 5,562 compounds for the discovery of Celastramycin A) is screened for its ability to inhibit the proliferation of PAH-PASMCs.[2][3]
- Proliferation Measurement: Cell proliferation is quantified using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures



metabolic activity as an indicator of cell viability and number.[14]

 Dose-Response Analysis: Compounds that show significant inhibition are further tested at various concentrations to determine their dose-dependent effects on both PAH-PASMCs and control PASMCs.

Monocrotaline-Induced PAH in Rats

- Induction: Adult male rats (e.g., Sprague-Dawley) receive a single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg).[15]
- Treatment: Treatment with the investigational drug (e.g., **Celastramycin A**) or vehicle is initiated at a predetermined time point after monocrotaline injection and continues for a specified duration (e.g., several weeks).
- Assessment: At the end of the treatment period, animals are anesthetized, and right
 ventricular systolic pressure (RVSP) is measured via right heart catheterization. The heart is
 then excised, and the ratio of the right ventricular weight to the left ventricle plus septum
 weight (Fulton Index) is calculated to assess right ventricular hypertrophy. Lung tissue is
 collected for histological analysis of pulmonary vascular remodeling.[15]

Hypoxia-Induced PAH in Mice

- Induction: Adult male mice (e.g., C57BL/6) are placed in a hypobaric chamber with a simulated high altitude (e.g., 10% oxygen) for a period of several weeks (e.g., 3 weeks).[8]
- Treatment: The investigational drug or vehicle is administered daily (e.g., orally) throughout the duration of hypoxic exposure.
- Assessment: Following the hypoxic period, RVSP is measured, and hearts and lungs are collected for the assessment of right ventricular hypertrophy and vascular remodeling, as described in the monocrotaline model.[8]

Sugen/Hypoxia-Induced PAH in Rats

 Induction: This model involves a "two-hit" approach. Rats receive a single subcutaneous injection of the VEGF receptor antagonist SU5416 (20 mg/kg), followed by exposure to



chronic hypoxia (e.g., 10% O2) for a period of weeks (e.g., 3 weeks).[16] This is often followed by a period of reoxygenation in normoxia.[1]

- Treatment: The therapeutic agent or vehicle is administered during a specified phase of the model (e.g., after the development of established PAH).
- Assessment: This model produces a more severe PAH phenotype. In addition to the
 assessments of RVSP, right ventricular hypertrophy, and vascular remodeling, this model
 allows for the evaluation of more complex vascular lesions, such as neointimal and plexiform
 lesions, through detailed histological analysis.[1][11]

Future Directions

The preclinical data for **Celastramycin A** are highly encouraging, suggesting a novel therapeutic strategy for PAH that targets the underlying pathology of vascular remodeling. Its unique mechanism of action, which combines anti-proliferative, anti-inflammatory, and antioxidant effects, sets it apart from current vasodilator-focused therapies.

Further research, including head-to-head comparative studies with existing PAH drugs and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of **Celastramycin A** and its place in the clinical management of Pulmonary Arterial Hypertension. The data presented in this guide underscore the importance of continued investigation into this promising new compound.

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